4-(Carbamothioylamino)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Aminothioxomethyl)amino]benzenesulfonic acid is an organic compound with the molecular formula C7H8N2O3S2 It is a derivative of benzenesulfonic acid, characterized by the presence of an aminothioxomethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Aminothioxomethyl)amino]benzenesulfonic acid typically involves the sulfonation of aniline derivatives. One common method is the reaction of aniline with sulfuric acid to form sulfanilic acid, followed by further functionalization to introduce the aminothioxomethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-[(Aminothioxomethyl)amino]benzenesulfonic acid may involve large-scale sulfonation processes using fuming sulfuric acid or oleum. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Aminothioxomethyl)amino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
4-[(Aminothioxomethyl)amino]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[(Aminothioxomethyl)amino]benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The aminothioxomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic acid: A closely related compound with similar chemical properties.
Benzenesulfonic acid: The parent compound from which 4-[(Aminothioxomethyl)amino]benzenesulfonic acid is derived.
Eigenschaften
CAS-Nummer |
116432-96-3 |
---|---|
Molekularformel |
C7H8N2O3S2 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
4-(carbamothioylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H8N2O3S2/c8-7(13)9-5-1-3-6(4-2-5)14(10,11)12/h1-4H,(H3,8,9,13)(H,10,11,12) |
InChI-Schlüssel |
KHMVPPUPOGJSFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=S)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.